
3-(5-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A significant application of compounds related to 3-(5-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is in the realm of antimicrobial activity. Various studies have synthesized and characterized derivatives with similar molecular structures, demonstrating their potential as antimicrobial agents. For instance, Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, showing notable antibacterial and antifungal activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014). Similarly, Desai and Dodiya (2014) and Dodiya, Shihory, and Desai (2012) focused on quinoline-oxadiazole–based azetidinone derivatives, also exhibiting significant antimicrobial properties (Desai & Dodiya, 2014); (Dodiya, Shihory, & Desai, 2012).
Antioxidant and Anticancer Properties
Another important application is in the development of antioxidants and anticancer agents. Aziz et al. (2021) designed novel derivatives incorporating thiophene and pyridine, demonstrating high-efficiency as antioxidants, particularly against ABTS, and suggesting potential as cytochrome c peroxidase inhibitors (Aziz et al., 2021). Redda and Gangapuram (2007) synthesized oxadiazolyl tetrahydropyridines, revealing moderate cytotoxicity against breast cancer cell lines, indicating their relevance in cancer research (Redda & Gangapuram, 2007).
Antibacterial Evaluation
The antibacterial potential of related compounds is also a key area of research. Azab, Youssef, and El-Bordany (2013) aimed at creating new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, finding several compounds with high activities (Azab, Youssef, & El-Bordany, 2013). Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and oxadiazole heterocyclic cores, evaluating their antibacterial potentials and finding moderate inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Pharmacokinetic Modeling
In the pharmacokinetics domain, Watson, Davis, and Jones (2011) applied physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of a compound structurally similar to this compound, revealing insights into its metabolism and bioavailability (Watson, Davis, & Jones, 2011).
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of several functional groups that are often found in biologically active compounds .
Properties
IUPAC Name |
3-[5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-2-11-5-6-13(25-11)26(22,23)20-8-10(9-20)16-18-14(19-24-16)12-4-3-7-17-15(12)21/h3-7,10H,2,8-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKEGXTUBCXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
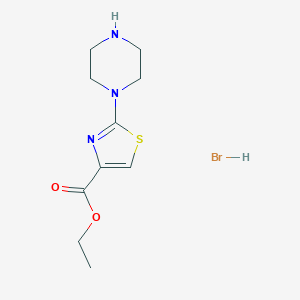
![5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2506447.png)
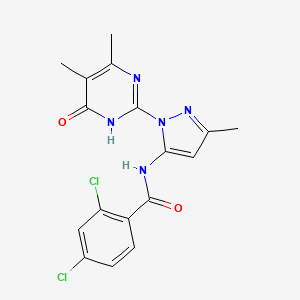
![4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2506450.png)
![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2506451.png)
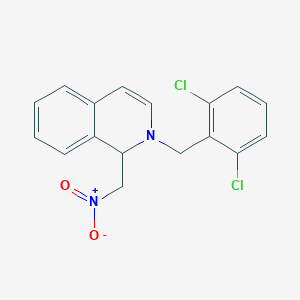
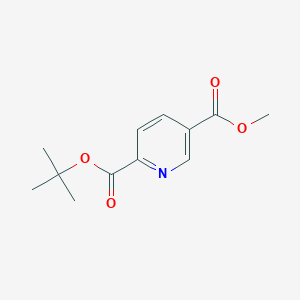


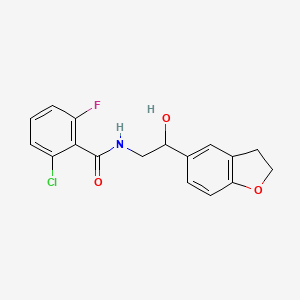
![4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile](/img/structure/B2506460.png)
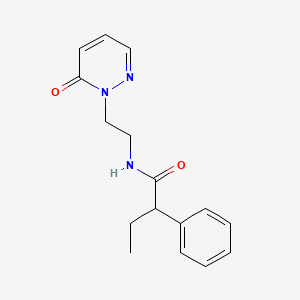
![1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea](/img/structure/B2506462.png)
![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)
